molecular formula C14H14IN5 B12923110 9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl- CAS No. 112089-12-0

9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl-

Katalognummer: B12923110
CAS-Nummer: 112089-12-0
Molekulargewicht: 379.20 g/mol
InChI-Schlüssel: HPDVTHASRPPIJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl- is a chemical compound with the molecular formula C12H10IN5. It is a derivative of purine, a heterocyclic aromatic organic compound, and features an iodine atom attached to a phenyl ring, which is further connected to a purine moiety through a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives .

Wissenschaftliche Forschungsanwendungen

9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl- lies in its specific substitution pattern and the presence of the dimethylamino group. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Eigenschaften

112089-12-0

Molekularformel

C14H14IN5

Molekulargewicht

379.20 g/mol

IUPAC-Name

9-[(3-iodophenyl)methyl]-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H14IN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3

InChI-Schlüssel

HPDVTHASRPPIJC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.